molecular formula C20H19N3O3 B2994506 2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 851095-96-0

2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2994506
CAS No.: 851095-96-0
M. Wt: 349.39
InChI Key: WPPQCGYTXQLEKO-UHFFFAOYSA-N
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Description

The compound “2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide” is a chemical entity with the formula C20H19N3O3 . It is a type of tetralin , which is a class of chemical compounds containing a tetralin skeleton .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: "InChI=1S/C20H19N3O3/c24-18(13-25-17-8-2-1-3-9-17)21-20-23-22-19(26-20)16-11-10-14-6-4-5-7-15(14)12-16/h1-3,8-12H,4-7,13H2,(H,21,23,24)" . This indicates that the compound contains a tetralin moiety, an oxadiazole ring, and a phenoxy group .


Physical and Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 349.384, and a mono-isotopic mass of 349.14264 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Anticancer Applications

  • Akt and FAK Inhibition : Oxadiazole derivatives have shown potent anticancer effects against lung adenocarcinoma and glioma cell lines by inducing apoptosis, mitochondrial membrane depolarization, and inhibiting Akt and FAK activities, which are critical pathways in cancer progression. These compounds also demonstrated promising oral bioavailability, complying with Lipinski's rule of five, indicating their potential as orally bioavailable anticancer agents (Altıntop et al., 2018).

  • Matrix Metalloproteinase (MMP-9) Inhibition : Certain oxadiazole derivatives, synthesized and evaluated for their anticancer effects, were found to inhibit MMP-9 effectively. MMP-9 plays a significant role in tumor progression, making its inhibition a valuable target for anticancer therapy. These compounds showed cytotoxic effects on lung adenocarcinoma and glioma cell lines without harming non-cancerous cells, suggesting a role in lung adenocarcinoma and glioma treatment (Özdemir et al., 2017).

  • Collapsin Response Mediator Protein 1 (CRMP-1) Inhibition : The design and synthesis of oxadiazole derivatives targeting CRMP-1, a protein involved in neuronal differentiation and cancer metastasis, showed considerable inhibition of cell growth in lung cancer cell lines. This suggests a potential therapeutic application in small lung cancer treatment (Panchal et al., 2020).

Pharmacological Evaluation

  • Toxicity and Tumor Inhibition : Computational and pharmacological evaluations of oxadiazole derivatives have identified compounds with low toxicity and potent tumor inhibition effects. These findings highlight the therapeutic potential of oxadiazole derivatives in cancer treatment, with some compounds demonstrating significant activity against specific cancer cell lines (Faheem, 2018).

  • Antimicrobial and Antiviral Activities : Besides their anticancer properties, oxadiazole derivatives have also been studied for their antimicrobial and antiviral activities. This broadens the potential application of these compounds in treating various infections and diseases, further illustrating the versatility of oxadiazole derivatives in scientific research (Kaplancıklı et al., 2012).

Properties

IUPAC Name

2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-18(13-25-17-8-2-1-3-9-17)21-20-23-22-19(26-20)16-11-10-14-6-4-5-7-15(14)12-16/h1-3,8-12H,4-7,13H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPQCGYTXQLEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
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2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Reactant of Route 3
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2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Reactant of Route 4
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2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Reactant of Route 5
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2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Reactant of Route 6
2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

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